molecular formula C12H10ClNO3 B187288 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde CAS No. 68236-23-7

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Cat. No.: B187288
CAS No.: 68236-23-7
M. Wt: 251.66 g/mol
InChI Key: CCJKLPYJNAHFIE-UHFFFAOYSA-N
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Description

“2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C12H10ClNO3 . It has a molecular weight of 251.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClNO3/c1-16-10-4-7-3-8 (6-15)12 (13)14-9 (7)5-11 (10)17-2/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the search results.


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Properties and Reactions

  • The demethylation of compounds like 2,7-dimethoxyquinoline-3-carbaldehyde, which is closely related to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, has been studied using BBr3. Notably, regioselective demethylation at position 2 is observed, highlighting the influence of substituent nature and position on demethylation processes (Belferdi et al., 2016).

Synthetic Applications

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including synthesis of quinoline ring systems and construction of fused or binary quinoline-cord heterocyclic systems, have been summarized. These advancements cover the period from 2013 to 2017 (Hamama et al., 2018).
  • The synthesis and reactions of 2-chloroquinoline-3-carbaldehyde from 1979 to 1999 have been extensively reviewed. This includes reactions of chloro- and aldehyde substituents and applications in synthesizing biologically important compounds (Abdel-Wahab & Khidre, 2012).

Biological Applications

  • A study on the synthesis, characterization, and antimicrobial screening of novel Quinoline‐Thiazole derivatives, involving 2-Chloroquinoline-3-carbaldehyde, has been conducted. These derivatives have shown significant antibacterial and antifungal activities (Desai et al., 2012).
  • The free radical scavenging property of some quinoline derivatives, including 2-chloroquinoline-3-carbaldehydes, was investigated, showing significant radical scavenging activities. This highlights the potential of these compounds in antioxidant applications (Subashini et al., 2010).
  • Synthesis and molecular docking analysis of new heterocyclic systems derived from 2-chloroquinoline-3-carbaldehydes have been conducted, showcasing their potential as inhibitors of human AKT1, a key enzyme in cancer pathways (Ghanei et al., 2016).

Miscellaneous Applications

  • The corrosion inhibition properties of quinoline derivatives, including 2-chloroquinoline-3-carbaldehydes, on mild steel in hydrochloric acid solution have been investigated. The study demonstrated their effectiveness as corrosion inhibitors, aligning with theoretical results from DFT and molecular dynamic simulations (Lgaz et al., 2017).

Safety and Hazards

The compound is associated with some hazards, as indicated by the GHS07 pictogram . Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJKLPYJNAHFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355964
Record name 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-23-7
Record name 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68236-23-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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